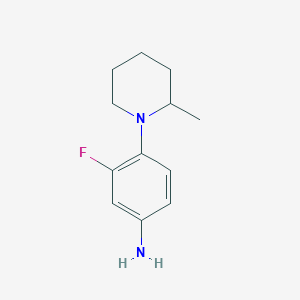
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Kinase Inhibition and Molecular Docking:
- Docking and QSAR studies of derivatives similar to 3-Fluoro-4-(2-methyl-1-piperidinyl)aniline showed these compounds' potential as c-Met kinase inhibitors. This study focused on analyzing the molecular features contributing to inhibitory activity and predicting biological activities using quantitative structure–activity relationship methods (Caballero et al., 2011).
2. Catalytic Reactions:
- An acid-base bifunctional ionic liquid involving derivatives of aniline was efficient in the reaction of aniline with dimethyl carbonate. This research is significant for understanding the catalytic potential of such compounds (Zhang et al., 2010).
3. Corrosion Inhibition:
- Piperidine derivatives, closely related to this compound, were studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties (Kaya et al., 2016).
4. Pharmaceutical Applications:
- Several studies focused on the synthesis and evaluation of derivatives for potential pharmaceutical applications, like antiproliferative agents and inhibitors (Mistry et al., 2016), (García-Vázquez et al., 2021), (Shijing, 2013).
5. Electrochemical Studies:
- Fluoro-substituted anilines, including derivatives similar to the compound , were examined for their electrochemical behavior, highlighting their potential in various applications (Cihaner & Önal, 2002).
6. Nonlinear Optical Investigations:
- Investigations into the linear and nonlinear optical properties of fluoro-substituted anilines, related to this compound, revealed potential applications in optical limiting and as therapeutic agents (George et al., 2021).
7. Synthesis and Characterization:
- Various studies have been conducted on the efficient synthesis and characterization of related compounds, highlighting their importance in pharmaceutical intermediates (Kiricojevic et al., 2002), (Xian, 2012).
8. Vibrational and Structural Analysis:
- Theoretical and experimental vibrational analyses of fluoro-substituted anilines provided insights into their structural characteristics, valuable for various material science applications (Revathi et al., 2017), (Aziz et al., 2018).
9. Optical and Electronic Properties:
- Synthesis and spectroscopic properties of aniline tetramers, including fluoro-substituted anilines, were explored for their potential in electronics and photonics (Kulszewicz-Bajer et al., 2004).
10. Antiproliferative Agents and SAR Studies:
- Synthesis and structure-activity relationship studies of novel fluoro-substituted piperidinyl compounds, similar to the compound of interest, were conducted for their potential as antiproliferative agents (Prasad et al., 2009).
Propiedades
IUPAC Name |
3-fluoro-4-(2-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAJYHQGRRHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
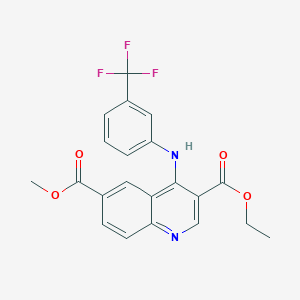
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
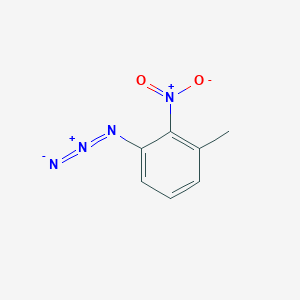
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
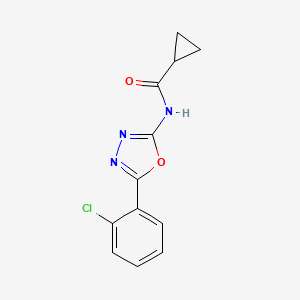
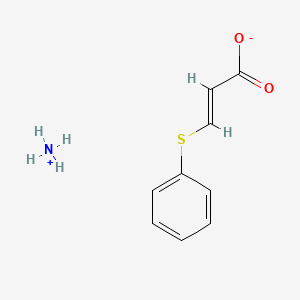
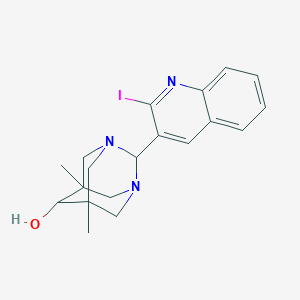


![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
